3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate
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Overview
Description
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and sulphonyl groups. The final steps involve the attachment of the propyl(dimethyl)ammonium group and the methanesulphonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups.
Pyrazole derivatives: Compounds containing the pyrazole ring structure.
Ammonium salts: Compounds with similar ammonium groups.
Uniqueness
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
97158-45-7 |
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Molecular Formula |
C21H28ClN3O6S2 |
Molecular Weight |
518.0 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-3,4-dihydropyrazol-5-yl]oxy]-N,N-dimethylpropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C20H24ClN3O3S.CH4O3S/c1-23(2)13-6-14-27-20-19(15-24(22-20)17-7-4-3-5-8-17)28(25,26)18-11-9-16(21)10-12-18;1-5(2,3)4/h3-5,7-12,19H,6,13-15H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
WORIVDLKTGNAQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.CS(=O)(=O)O |
Origin of Product |
United States |
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